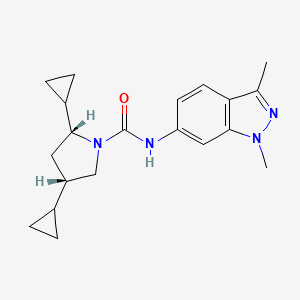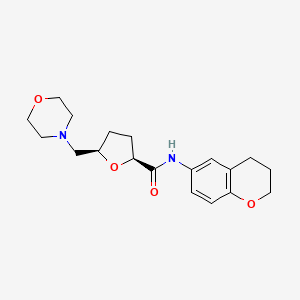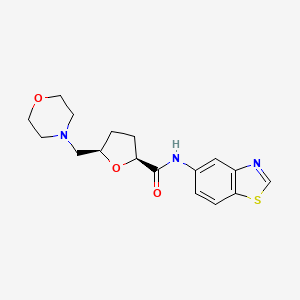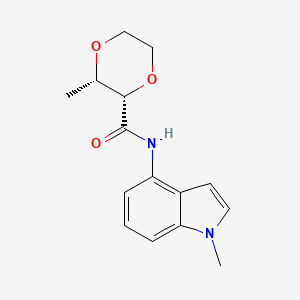
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as JNJ-1661010 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of JNJ-1661010 involves the inhibition of the release of dopamine in the brain. This is achieved by blocking the activity of the sigma-1 receptor, which is involved in the regulation of dopamine release. JNJ-1661010 has also been shown to have an inhibitory effect on the release of other neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine, norepinephrine, and serotonin in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. JNJ-1661010 has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
JNJ-1661010 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent inhibitor of dopamine release. It is also highly selective, with minimal off-target effects. However, JNJ-1661010 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis. It is also relatively expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for further research on JNJ-1661010. One area of research is the development of more efficient synthesis methods for JNJ-1661010. This would make it more accessible for research purposes. Another area of research is the investigation of the potential applications of JNJ-1661010 in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to better understand the mechanism of action of JNJ-1661010 and its potential side effects.
Synthesis Methods
The synthesis of JNJ-1661010 involves the use of several chemical reactions. The first step involves the reaction of 1,3-dimethylindazole-6-carboxylic acid with thionyl chloride to form 1,3-dimethylindazole-6-carbonyl chloride. This intermediate is then reacted with 2,4-dicyclopropylpyrrolidine-1-carboxamide to form the desired product, JNJ-1661010. The synthesis of JNJ-1661010 is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
JNJ-1661010 has been extensively studied for its potential applications in various areas of scientific research. One of its key applications is in the field of neuroscience, where it has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
(2R,4S)-2,4-dicyclopropyl-N-(1,3-dimethylindazol-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-12-17-8-7-16(10-19(17)23(2)22-12)21-20(25)24-11-15(13-3-4-13)9-18(24)14-5-6-14/h7-8,10,13-15,18H,3-6,9,11H2,1-2H3,(H,21,25)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJUDCPVVGOLA-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3CC(CC3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)N3C[C@@H](C[C@@H]3C4CC4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-1-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346069.png)
![(3S,4R)-N,N-dimethyl-1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346080.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)

![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)


![(6S)-N-(3-ethyl-1,2,4-oxadiazol-5-yl)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346173.png)
